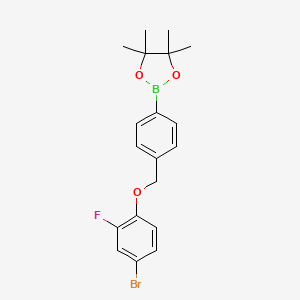

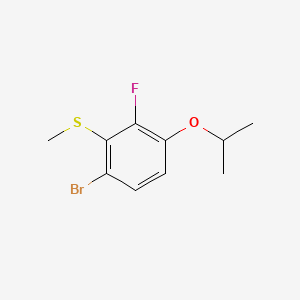

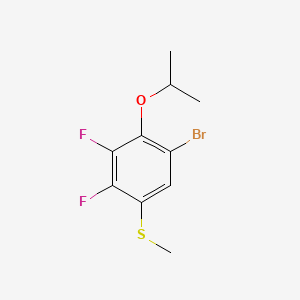

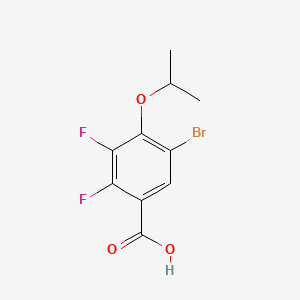

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis

This compound is utilized as a precursor in organic synthesis . Its unique structure allows for the creation of various derivatives, which can be further used in the synthesis of complex organic molecules. This is particularly useful in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

Due to its halogenated and difluoro groups, 5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid serves as an intermediate in the synthesis of active pharmaceutical ingredients . It can be involved in the production of compounds with potential therapeutic applications.

Agrochemical Manufacturing

The compound finds application in the field of agrochemicals, where it is used to create substances that protect crops from pests and diseases . Its role as an intermediate can lead to the development of more effective and safer agrochemicals.

Dyestuff Field

In the dyestuff industry, this compound is used to synthesize dyes and pigments . The bromine and fluorine atoms in its structure can contribute to the creation of dyes with specific properties required for various applications.

Isotachophoresis Separation

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid has been used as an electrolyte for isotachophoresis separation of selenoamino acids on microchips . This application is significant in analytical chemistry for the separation and analysis of complex mixtures.

Sensor and Biomarker Development

Derivatives of this compound are expected to be key in the development of sensors and biomarkers . The bromine moiety allows for cross-coupling reactions, which can be essential in creating sensitive and specific detection systems.

Thromboxane Receptor Antagonists

It can act as a starting reagent for the synthesis of thromboxane receptor antagonists . These are compounds that can inhibit thromboxane receptors and have potential applications in the treatment of cardiovascular diseases.

Cross-Coupling Reactions

The compound’s structure is conducive for various cross-coupling reactions, which are pivotal in modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds . This is crucial for the synthesis of many organic compounds, including pharmaceuticals and polymers.

Propriétés

IUPAC Name |

5-bromo-2,3-difluoro-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O3/c1-4(2)16-9-6(11)3-5(10(14)15)7(12)8(9)13/h3-4H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISUOHOIYKBMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1F)F)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.08 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-difluoro-4-isopropoxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.